Azepan-1-yl(oxo)acetic acid

Übersicht

Beschreibung

. It is categorized as a seven-membered heterocycle containing one nitrogen atom in the ring structure. This compound is primarily used in proteomics research and has various applications in organic synthesis and drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(oxo)acetic acid can be achieved through several methods. One common approach involves the cyclization of small or medium carbo-, oxa-, or azacyclanes. Another method includes multicomponent heterocyclization reactions, which are often performed in a one-pot procedure . For example, the Ugi one-pot three-component four-center reaction can be utilized, involving bifunctional starting materials such as 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanide in a refluxing ethanol solution without a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Azepan-1-yl(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Research

- Azepan-1-yl(oxo)acetic acid has been investigated for its potential anticancer properties. Studies indicate that compounds related to azepan derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that azepan derivatives could inhibit tumor growth in mouse models of diffuse large B-cell lymphoma (DLBCL) .

- Case Study : In a xenograft model, treatment with azepan-based compounds showed significant reduction in tumor volume, indicating their potential as effective anticancer agents .

-

Neuropharmacology

- The compound has shown promise in neuropharmacological applications, particularly in the modulation of neuropeptide activity. Research has highlighted its role in inhibiting prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .

- Case Study : A specific azepan derivative was tested in transgenic mouse models, demonstrating restoration of motor function and reduction of neurotoxic aggregates .

- Proteomics and Biochemistry

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that can be tailored to produce derivatives with enhanced biological activity. Recent studies have focused on modifying the azepan ring to improve efficacy against specific targets.

- Synthetic Pathways

- Structure-Activity Relationship (SAR) Studies

Wirkmechanismus

The mechanism of action of azepan-1-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Azepan-1-yl(oxo)acetic acid can be compared to other seven-membered heterocycles, such as:

Azepines: These compounds contain a nitrogen atom in the ring and exhibit similar chemical reactivity.

Oxazepines: These contain both oxygen and nitrogen atoms in the ring and have distinct pharmacological properties.

Thiazepines: These compounds include sulfur and nitrogen atoms in the ring and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in various scientific and industrial applications.

Biologische Aktivität

Azepan-1-yl(oxo)acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

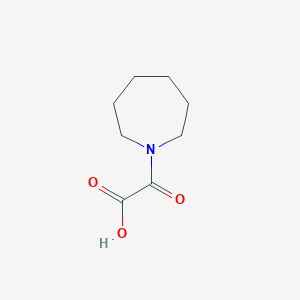

This compound features a seven-membered azepane ring with an oxo group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 171.19 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable tool in various scientific applications.

The biological activity of this compound is primarily mediated through its interaction with specific proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain proteolytic enzymes, affecting metabolic pathways and cellular signaling.

- Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing physiological responses.

- Signal Transduction Modulation : By interacting with proteins involved in signal transduction pathways, this compound can alter gene expression and cellular behavior.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, similar to those observed with acetic acid derivatives, which have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. It may reduce oxidative stress and modulate protein aggregation pathways .

- Proteomics Applications : this compound is utilized in proteomics to study protein interactions and functions, aiding in the understanding of complex biological systems.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Neurodegeneration : In a mouse model of Parkinson's disease, this compound was shown to decrease reactive oxygen species (ROS) production, suggesting a protective role against oxidative damage .

- Proteolysis Analysis : Research focusing on the proteolytic degradation of bioactive peptides indicated that azepan derivatives could influence the stability and activity of these peptides, providing insights into their therapeutic potential .

Comparative Analysis

To further understand the biological activity of this compound, comparisons with similar compounds can be made:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Azepines | Nitrogen-containing seven-membered rings | Similar reactivity; potential neuroactivity |

| Oxazepines | Contain both oxygen and nitrogen | Distinct pharmacological properties |

| Thiazepines | Include sulfur in the ring | Diverse biological activities |

Eigenschaften

IUPAC Name |

2-(azepan-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-5-3-1-2-4-6-9/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSWJANKPKLGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428366 | |

| Record name | azepan-1-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-59-5 | |

| Record name | Hexahydro-α-oxo-1H-azepine-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886505-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | azepan-1-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.